3-Caffeoylshikimic acid

Descripción

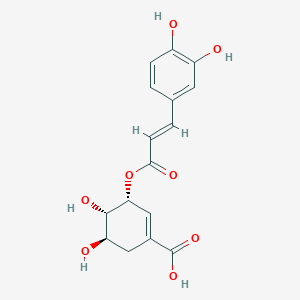

3-O-Caffeoylshikimic acid (3-CSA) is a phenylpropanoid derivative formed via esterification of shikimic acid with caffeic acid. It is characterized by the molecular formula C₁₆H₁₆O₈ and a molecular weight of 336.29 g/mol . This compound is notably abundant in the date palm (Phoenix dactylifera), where it is termed dactylifric acid and serves as a primary substrate for enzymatic browning . It is also identified in Equisetum arvense (horsetail) and traditional Chinese herbs like Smilacis Glabra (土茯苓), where it contributes to anti-inflammatory and antioxidant properties . Structurally, the caffeoyl group is esterified at the 3-hydroxyl position of the shikimic acid backbone, distinguishing it from its positional isomers (4-O- and 5-O-caffeoylshikimic acids) .

Propiedades

IUPAC Name |

(3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-5,7,12-13,15,17-19,21H,6H2,(H,22,23)/b4-2+/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDAXWGGWWDUKL-VKJPNVGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180981-12-8 | |

| Record name | 3-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180981128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K891CTV013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Natural Sources and Raw Material Preparation

3-O-Caffeoylshikimic acid is predominantly isolated from plant-based materials, with oil palm (Elaeis guineensis) vegetation liquor and date palm (Phoenix dactylifera) fruits serving as primary sources.

Oil Palm Vegetation Liquor

Oil palm vegetation liquor, a by-product of palm oil milling, contains high concentrations of caffeoylshikimic acids (10,800 mg/kg dry weight). The raw material is obtained through centrifugation or filtration of the aqueous effluent generated during palm fruit sterilization. Pre-treatment involves:

- Flash chromatography to remove impurities such as lipids and polysaccharides.

- Ethanol precipitation : Mixing the extract with cold ethanol (-20°C) at a 1:3 (v/v) ratio, followed by centrifugation (1,500 ×g, 15 minutes) to precipitate high-molecular-weight contaminants.

- Rotary evaporation to concentrate the supernatant under reduced pressure (50°C, 3 mL final volume).

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of caffeoylshikimic acid purification. The following parameters are critical:

Table 1: HPLC Conditions for 3-O-Caffeoylshikimic Acid Isolation

The HPLC eluent is collected in fractions corresponding to UV peaks, with 3-O-caffeoylshikimic acid typically eluting at 44 minutes. Post-HPLC, fractions are freeze-dried to yield a powder with 90–95% purity.

Structural Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular ion peak at m/z 336.1 ([M-H]⁻), consistent with the molecular formula C₁₆H₁₆O₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide definitive evidence for the 3-O-ester linkage:

Yield and Purity Optimization

Solvent Selection

- Ethanol vs. Methanol : Ethanol precipitation achieves 85% recovery of phenolics vs. 78% for methanol, making it preferable for industrial-scale processes.

- Acidification : Mobile phases containing 0.1% trifluoroacetic acid (TFA) improve peak resolution by suppressing ionization of phenolic hydroxyl groups.

Challenges and Limitations

- Isomer Separation : 3-O-, 4-O-, and 5-O-caffeoylshikimic acids co-elute under standard HPLC conditions, necessitating orthogonal methods like chiral chromatography for complete resolution.

- Scalability : Preparative HPLC remains cost-prohibitive for large-scale production, driving research into simulated moving bed (SMB) chromatography.

- Stability : Aqueous solutions of 3-O-caffeoylshikimic acid degrade by 12% over 30 days at 4°C, mandating lyophilization for long-term storage.

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Caffeoylshikimic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Acetylated or other substituted derivatives.

Aplicaciones Científicas De Investigación

3-O-Caffeoylshikimic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and other organic reactions.

Biology: Investigated for its role in plant metabolism and defense mechanisms.

Medicine: Studied for its antioxidant properties and potential therapeutic effects in preventing oxidative stress-related diseases.

Industry: Used in the food industry as a natural antioxidant to preserve food quality.

Mecanismo De Acción

The antioxidant properties of 3-caffeoylshikimic acid are primarily due to its ability to scavenge free radicals. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound also inhibits enzymes like xanthine oxidase, which are involved in the production of reactive oxygen species .

Comparación Con Compuestos Similares

Key Findings :

- Anti-inflammatory Activity : 3-CSA demonstrates superior inhibition of pro-inflammatory chemokines (e.g., TNFα/IFNγ) compared to 4-CSA and 5-CSA, as shown in Equisetum arvense studies .

- Antioxidant Capacity : All isomers exhibit radical scavenging activity due to hydroxyl groups, but 3-CSA’s potency is enhanced by optimal spatial arrangement of its catechol moiety .

- Metabolic Stability : Shikimic acid derivatives are metabolically transient in most plants but accumulate in date palm and Equisetum due to specialized biosynthetic pathways .

Comparison with Caffeoylquinic Acids

Caffeoylquinic acids (CQAs) are structurally analogous to caffeoylshikimic acids but feature quinic acid instead of shikimic acid. Key differences include:

Structural and Functional Insights :

- Bioavailability : CQAs (e.g., chlorogenic acid) are more widespread in dietary sources (coffee, fruits) and exhibit higher oral bioavailability than caffeoylshikimic acids .

- Enzymatic Interactions : 3-CSA’s role in date palm enzymatic browning contrasts with CQAs’ involvement in coffee bean maturation and flavor development .

Comparison with Other Phenolic Esters

Rosmarinic Acid

Rosmarinic acid (C₁₈H₁₆O₈), a caffeic acid ester with salvianic acid, shares antioxidant properties with 3-CSA but shows broader antimicrobial activity due to additional hydroxyl groups .

N-Feruloyloctopamine

This amine-linked phenolic compound (C₁₈H₁₉NO₅) lacks the shikimate backbone but demonstrates synergistic antioxidant effects with 3-CSA in plant defense systems .

Actividad Biológica

3-O-Caffeoylshikimic acid is a phenolic compound derived from the esterification of caffeic acid and shikimic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article provides a comprehensive overview of the biological activity of 3-O-caffeoylshikimic acid, supported by data tables and relevant studies.

Chemical Structure and Properties

3-O-Caffeoylshikimic acid is characterized by its unique chemical structure, which includes a caffeoyl group attached to the 3-position of shikimic acid. Its molecular formula is , with a molecular weight of approximately 334.31 g/mol. The compound's structure facilitates its interaction with biological targets, contributing to its pharmacological properties.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of 3-O-caffeoylshikimic acid. It exhibits strong scavenging activity against free radicals, which is crucial in mitigating oxidative stress-related damage.

- Mechanism : The compound inhibits lipid peroxidation and reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .

- Research Findings : A study reported that 3-O-caffeoylshikimic acid significantly reduced malondialdehyde (MDA) levels in in vitro assays, indicating its efficacy in preventing lipid peroxidation .

2. Anti-inflammatory Effects

3-O-Caffeoylshikimic acid has shown promising anti-inflammatory properties through various mechanisms.

- Cytokine Modulation : It decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines .

- In Vivo Evidence : In animal models, treatment with this compound reduced formalin-induced nociceptive behavior and mechanical hyperalgesia, suggesting its potential for managing pain and inflammation .

3. Antithrombotic Activity

Research indicates that 3-O-caffeoylshikimic acid possesses antithrombotic properties by inhibiting platelet activation and aggregation.

- Study Outcomes : In ex vivo studies using human blood samples, it was found to reduce P-selectin expression and platelet aggregation, highlighting its potential use in preventing thrombotic disorders .

Pharmacological Applications

The diverse biological activities of 3-O-caffeoylshikimic acid suggest several pharmacological applications:

- Neuroprotection : Its antioxidant effects may contribute to neuroprotective outcomes in models of neurodegenerative diseases such as Alzheimer's disease .

- Anti-cancer Potential : Preliminary studies suggest that it may inhibit tumor growth through various pathways, although more research is needed to fully elucidate this effect .

- Vascular Health : By preventing platelet aggregation, it may play a role in cardiovascular health management .

Data Summary

The following table summarizes key studies on the biological activity of 3-O-caffeoylshikimic acid:

| Study Type | Experimental Model | Biological Activity | Key Findings |

|---|---|---|---|

| In Vitro | SH-SY5Y | Neuroprotection | Antioxidant activity measured by TRAP assay |

| In Vitro | RAW264.7 | Anti-inflammatory | Decreased TNF-α and IL-1β production |

| In Vivo | Male Swiss Mice | Anti-hyperalgesic | Reduced nociceptive behavior in pain models |

| Ex Vivo | Human Blood Samples | Antithrombotic | Reduced platelet aggregation and activation |

Q & A

Q. How is 3-O-Caffeoylshikimic acid identified and distinguished from its isomers in plant extracts?

- Methodological Answer : Use liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) to separate isomers based on retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy can differentiate positional isomers by analyzing coupling constants and chemical shifts of the caffeoyl and shikimate moieties . For example, 3-O-Caffeoylshikimic acid (CAS 180981-12-8) is distinguished from 4-O- and 5-O-isomers via distinct NMR signals in the aromatic and shikimate regions .

Q. What are the primary biosynthetic pathways of 3-O-Caffeoylshikimic acid in plants?

- Methodological Answer : The compound is synthesized via the shikimate pathway, where shikimic acid undergoes esterification with caffeic acid catalyzed by acyltransferases. Isotopic labeling studies and enzyme assays can track precursor incorporation (e.g., phenylalanine for caffeic acid biosynthesis) and identify key enzymes like hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase .

Q. How can 3-O-Caffeoylshikimic acid be isolated from natural sources such as Smilax glabra?

- Methodological Answer : Employ solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography (e.g., Sephadex LH-20) for purification. High-performance liquid chromatography (HPLC) with UV detection at 280 nm ensures purity, validated via comparison with reference standards .

Q. What is the role of 3-O-Caffeoylshikimic acid in plant biochemistry?

- Methodological Answer : It acts as a substrate for enzymatic browning in Phoenix dactylifera (date palm), where polyphenol oxidases catalyze its oxidation, leading to melanin formation. In vitro assays using crude enzyme extracts and spectrophotometric monitoring of quinone intermediates can confirm this activity .

Advanced Research Questions

Q. What experimental designs are optimal for studying the antioxidant mechanisms of 3-O-Caffeoylshikimic acid?

- Methodological Answer : Combine in vitro radical scavenging assays (e.g., DPPH, ABTS) with cell-based models (e.g., HT-1080 fibrosarcoma cells) to assess intracellular ROS reduction. Use inhibitors like catalase or superoxide dismutase to isolate specific pathways. Dose-response curves and comparative studies with other antioxidants (e.g., ascorbic acid) validate potency .

Q. How can researchers address discrepancies in reported pharmacological effects of 3-O-Caffeoylshikimic acid across studies?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity using metrics like I² and H statistics. Adjust for variables such as purity (e.g., HPLC-validated samples vs. crude extracts), assay conditions (e.g., pH, temperature), and model systems (in vitro vs. in vivo) . Systematic reviews should follow PRISMA guidelines to ensure reproducibility .

Q. What strategies enhance the bioavailability of 3-O-Caffeoylshikimic acid for therapeutic applications?

- Methodological Answer : Perform ADMET profiling to identify metabolic bottlenecks (e.g., rapid glucuronidation). Structural modifications, such as methyl esterification or nanoencapsulation, can improve solubility and membrane permeability. Pharmacokinetic studies in rodent models using LC/MS quantification track bioavailability improvements .

Q. How does 3-O-Caffeoylshikimic acid exhibit synergistic effects with other polyphenols in complex matrices?

- Methodological Answer : Use factorial design experiments to test combinations with compounds like chlorogenic acid or ferulic acid. Measure additive or antagonistic effects via isobolographic analysis. Synergy in antioxidant or anti-inflammatory activity can be validated in co-culture systems (e.g., macrophages + endothelial cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.